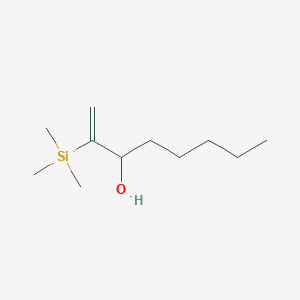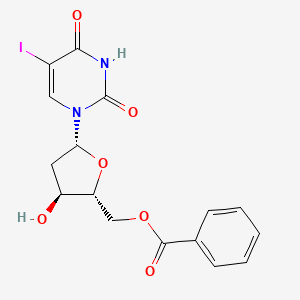
5'-O-Benzoyl-2'-deoxy-5-iodouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-Benzoyl-2’-deoxy-5-iodouridine is a synthetic nucleoside analog It is structurally related to thymidine, a naturally occurring nucleoside This compound is characterized by the presence of a benzoyl group at the 5’-position and an iodine atom at the 5-position of the uridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Benzoyl-2’-deoxy-5-iodouridine typically involves the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of 2’-deoxyuridine are protected using benzoyl chloride in the presence of a base such as pyridine to form 5’-O-benzoyl-2’-deoxyuridine.
Iodination: The protected nucleoside is then subjected to iodination using iodine and a suitable oxidizing agent like iodic acid or hydrogen peroxide to introduce the iodine atom at the 5-position.
Industrial Production Methods
While specific industrial production methods for 5’-O-Benzoyl-2’-deoxy-5-iodouridine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-Benzoyl-2’-deoxy-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products formed are the corresponding substituted nucleosides, where the iodine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5’-O-Benzoyl-2’-deoxy-5-iodouridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and as a reagent in various organic synthesis reactions.
Biology: The compound is used in studies involving DNA replication and repair mechanisms. It serves as a tool to investigate the incorporation of modified nucleosides into DNA.
Medicine: Research is ongoing to explore its potential as an antiviral agent, particularly against herpes simplex virus and other DNA viruses.
Industry: It is used in the development of diagnostic assays and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 5’-O-Benzoyl-2’-deoxy-5-iodouridine involves its incorporation into DNA in place of thymidine. This substitution can disrupt normal DNA replication and repair processes, leading to the inhibition of viral replication. The compound targets viral DNA polymerases and thymidylate phosphorylase, preventing the proper functioning of these enzymes and ultimately inhibiting viral DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodo-2’-deoxyuridine: A closely related compound with similar antiviral properties.
5-Bromo-2’-deoxyuridine: Another halogenated nucleoside analog used in research and clinical applications.
5-Fluoro-2’-deoxyuridine: Known for its use in cancer treatment due to its ability to inhibit thymidylate synthase.
Uniqueness
5’-O-Benzoyl-2’-deoxy-5-iodouridine is unique due to the presence of both a benzoyl group and an iodine atom, which confer distinct chemical and biological properties. The benzoyl group enhances the compound’s stability and lipophilicity, while the iodine atom allows for specific substitution reactions and potential radiolabeling applications.
Eigenschaften
CAS-Nummer |
84043-31-2 |
|---|---|
Molekularformel |
C16H15IN2O6 |
Molekulargewicht |
458.20 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H15IN2O6/c17-10-7-19(16(23)18-14(10)21)13-6-11(20)12(25-13)8-24-15(22)9-4-2-1-3-5-9/h1-5,7,11-13,20H,6,8H2,(H,18,21,23)/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
WRNHWZMNGHEQNG-YNEHKIRRSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COC(=O)C3=CC=CC=C3)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


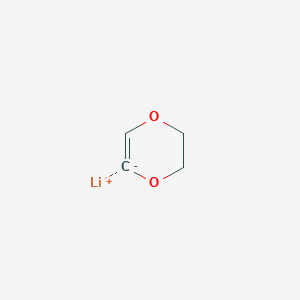
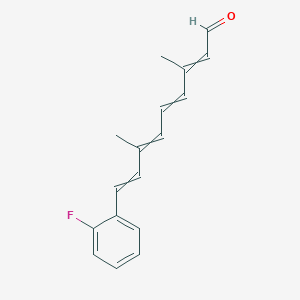
![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)

![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
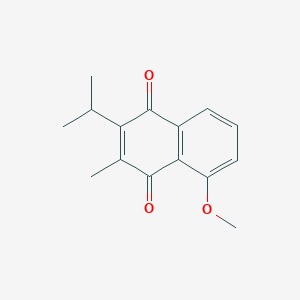
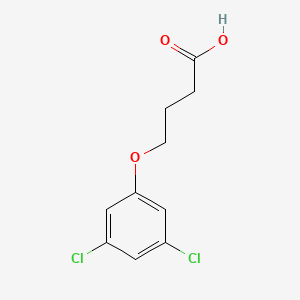
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
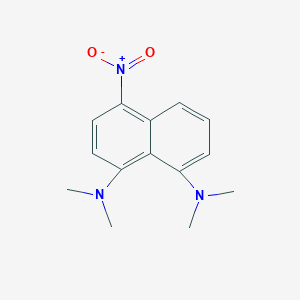
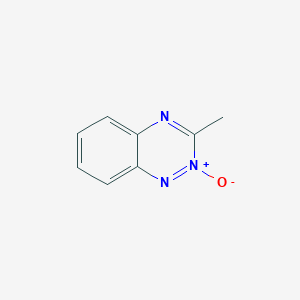
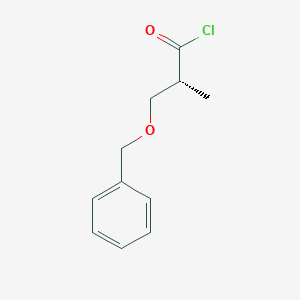
![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
